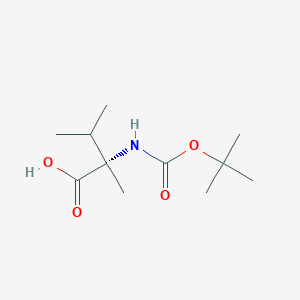

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBQQXWXZWBMK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance and Conformational Rigidity in Peptide Therapeutics

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, systematically known as N-Boc-α-methyl-L-valine, is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. As a chiral building block, it offers a unique combination of steric bulk and conformational constraint, properties that are increasingly sought after in the design of novel peptide-based therapeutics. The introduction of a methyl group at the α-carbon of the valine residue imparts a profound impact on the resulting peptide's structure and function. This modification restricts the conformational flexibility of the peptide backbone, which can lead to enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Boc-α-methyl-L-valine, offering researchers and drug development professionals a critical resource for leveraging this unique compound in their scientific endeavors. While its unprotected precursor, α-methyl-L-valine, has found utility in the preparation of herbicidal and medicinal agents, the Boc-protected form is particularly valuable for its direct application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 53940-90-2, 1207060-56-7 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not experimentally determined in the searched literature. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, dimethylformamide, and ethyl acetate. Limited solubility in water is anticipated. |

| Optical Rotation | Specific rotation has not been detailed in the available literature. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to display characteristic signals for the tert-butoxycarbonyl (Boc) group, appearing as a singlet around 1.4 ppm. The isopropyl group of the valine side chain will show two doublets for the diastereotopic methyl groups and a multiplet for the methine proton. A key feature will be the singlet corresponding to the α-methyl group, distinguishing it from the N-methyl isomer. The N-H proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to all eleven carbon atoms in the molecule. Distinctive peaks will include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary α-carbon, and the carbons of the Boc and isopropyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-H stretching of the aliphatic groups.

-

Mass Spectrometry: The mass spectrum should display the molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺), confirming the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound involves two key stages: the preparation of the precursor amino acid, (S)-2-amino-2,3-dimethylbutanoic acid (α-methyl-L-valine), followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) moiety.

Synthesis of (S)-2-Amino-2,3-dimethylbutanoic Acid (α-Methyl-L-valine)

The synthesis of α-methylated amino acids can be challenging due to the steric hindrance around the α-carbon. A common approach involves the Strecker synthesis or asymmetric alkylation of a chiral glycine enolate equivalent.

Boc Protection of α-Methyl-L-valine

The protection of the amino group of α-methyl-L-valine with a Boc group is a standard procedure in peptide chemistry. This step is crucial for preventing undesired side reactions during peptide coupling.

Experimental Protocol: Boc Protection of α-Methyl-L-valine

This protocol is a generalized procedure based on standard Boc protection methods and should be optimized for this specific substrate.

-

Dissolution: Dissolve (S)-2-amino-2,3-dimethylbutanoic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained in the alkaline range (typically 9-10).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane to remove any unreacted Boc anhydride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid). This will protonate the carboxylic acid and cause the product to precipitate or separate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

The use of a mixed aqueous-organic solvent system ensures the solubility of both the amino acid and the Boc anhydride.

-

Maintaining an alkaline pH is critical for the nucleophilic attack of the deprotonated amino group on the Boc anhydride.

-

Acidification is necessary to protonate the carboxylate, making the final product less water-soluble and extractable into an organic solvent.

Caption: Generalized workflow for the Boc protection of α-methyl-L-valine.

Applications in Drug Discovery and Peptide Synthesis

The incorporation of α-methylated amino acids like this compound into peptide sequences is a powerful strategy for modulating their pharmacological properties.

Enhancing Proteolytic Stability

Peptide-based drugs are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The steric hindrance provided by the α-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.

Conformational Constraint and Receptor Binding

The restricted rotation around the N-Cα and Cα-C bonds imposed by the α-methyl group reduces the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a specific conformation can lead to a more favorable binding entropy upon interaction with its biological target, resulting in enhanced binding affinity and specificity.

Improved Membrane Permeability

The increased lipophilicity resulting from the additional methyl group can, in some cases, improve the ability of a peptide to cross cell membranes, a significant hurdle in the development of orally bioavailable peptide drugs.

Caption: Relationship between the structure of N-Boc-α-methyl-L-valine and its impact on peptide properties.

Conclusion

This compound represents a valuable and specialized building block for the synthesis of next-generation peptide therapeutics. Its ability to impart enhanced stability and conformational rigidity makes it a powerful tool for medicinal chemists seeking to overcome the inherent limitations of natural peptides. While further research is needed to fully elucidate its experimental properties and expand its documented applications, the foundational principles of its utility are well-established. This guide serves as a technical primer for researchers poised to explore the potential of this unique chiral molecule in their drug discovery and development programs.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Asymmetric Synthesis of Boc-α-Methyl-L-Valine

Introduction: The Significance of Steric Hindrance in Peptide Chemistry

In the landscape of drug development and peptide science, α,α-disubstituted amino acids represent a cornerstone for innovation. The replacement of the α-hydrogen with an alkyl group, such as in α-methyl-L-valine, imparts significant and desirable properties to peptides. This single modification introduces substantial steric hindrance, which restricts the conformational flexibility of the peptide backbone, often favoring helical secondary structures.[1] This conformational rigidity can enhance binding affinity to biological targets. Furthermore, the quaternary α-carbon provides a shield against enzymatic degradation, dramatically increasing the proteolytic stability and in vivo half-life of peptide-based therapeutics.[1][2]

Boc-α-methyl-L-valine is a crucial building block for incorporating these advantages into peptides during solid-phase peptide synthesis (SPPS). However, its synthesis is non-trivial. The primary challenge lies in the stereoselective construction of the chiral quaternary carbon center.[3][4][5] Unlike proteinogenic amino acids, it cannot be sourced directly from nature and requires a robust, stereocontrolled synthetic approach.

This guide provides a comprehensive overview of a field-proven, diastereoselective strategy for the synthesis of Boc-α-methyl-L-valine, grounded in established chemical principles. We will delve into the causality behind the experimental design, offering not just a protocol, but a framework for understanding the synthesis of sterically hindered amino acids.

Part 1: The Core Synthetic Strategy: A Diastereoselective Enolate Alkylation Approach

To achieve the desired L-configuration at the newly formed stereocenter, an asymmetric synthesis is essential. Among the various strategies, the use of a chiral auxiliary to direct a diastereoselective alkylation is one of the most reliable and well-documented methods.[6][7][8] This guide will focus on a synthetic route employing a diketopiperazine template derived from L-valine itself. This approach, pioneered in principle by Schöllkopf, leverages a rigid cyclic scaffold to control the facial selectivity of an enolate methylation step.[7][9][10]

The Causality Behind the Stereocontrol:

-

Creation of a Rigid Chiral Environment: By forming a cyclic diketopiperazine from L-valine and another amino acid (e.g., glycine), we create a conformationally restricted system. The bulky isopropyl group of the L-valine residue effectively blocks one face of the molecule.

-

Directed Enolate Formation: Treatment with a strong base selectively deprotonates the α-carbon of the glycine residue, forming a planar enolate.

-

Facially Biased Alkylation: The resident chiral center (from L-valine) and its bulky side chain now act as a powerful stereodirecting group. An incoming electrophile, in our case methyl iodide, is forced to approach from the less sterically hindered face of the enolate. This ensures the methyl group is added with a specific, predictable stereochemistry.

-

Hydrolysis and Recovery: Subsequent acidic hydrolysis breaks the amide bonds of the diketopiperazine, releasing the desired α-methyl-L-valine with high enantiomeric excess.

This self-validating system ensures that the chirality of the starting material (L-valine) is effectively transferred to the product.

Overall Synthetic Workflow

Sources

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 9. Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-α-Me-Val-OH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, conformational control, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-proteinogenic amino acids represents a powerful tool in achieving these objectives. Among these, α-methylated amino acids have garnered significant attention for their profound impact on peptide structure and function. This guide provides a comprehensive technical overview of (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, commonly known as Boc-α-Me-Val-OH, a key building block in modern medicinal chemistry. We will delve into its precise nomenclature, stereospecific synthesis, physicochemical properties, and its strategic application in the design of next-generation peptide therapeutics, all grounded in field-proven insights and supported by authoritative references.

Nomenclature and Structural Elucidation

The designation "Boc-α-Me-Val-OH" specifies a valine derivative with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl group replacing the α-hydrogen. It is crucial to distinguish this from N-methylation, where the methyl group is on the amide nitrogen.

The unambiguous IUPAC name for the biologically relevant (S)-enantiomer is (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid .

-

Parent Chain : Butanoic acid

-

Substituents :

-

An amino group at the C2 position, which is protected with a tert-butoxycarbonyl group.

-

A methyl group also at the C2 position (the α-carbon).

-

A methyl group at the C3 position (part of the original valine side chain).

-

-

Stereochemistry : The (S) designation at the C2 chiral center.

The racemic mixture is referred to as (±)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid.

Molecular Structure:

Caption: 2D structure of Boc-α-Me-Val-OH.

Synthesis of Boc-α-Me-Val-OH: A Stereoselective Approach

The synthesis of enantiomerically pure α-methylated amino acids is a non-trivial process that requires robust stereocontrol. One of the most effective methods for the asymmetric synthesis of α-methyl-α-amino acids involves the use of chiral auxiliaries. A well-established route utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, which allows for diastereoselective alkylation.

Synthetic Workflow Overview:

Caption: Asymmetric synthesis workflow for Boc-α-Me-Val-OH.

Detailed Experimental Protocol (Conceptual):

-

Step 1: Formation of the Chiral Ni(II) Complex: A chiral auxiliary, such as a derivative of (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is reacted with glycine and a nickel(II) salt to form a square-planar complex. This complex rigidly holds the glycine Schiff base in a specific conformation.

-

Step 2: Diastereoselective Alkylation: The complex is treated with a strong base to generate a nucleophilic enolate. The chiral auxiliary shields one face of the enolate, directing the approach of an alkylating agent. For Boc-α-Me-Val-OH, this would involve a sequential two-step alkylation: first with an isopropyl halide to introduce the valine side chain, followed by methylation with a methyl halide. The order of alkylation can be crucial for achieving high diastereoselectivity.

-

Step 3: Hydrolysis and Auxiliary Removal: The alkylated complex is subjected to acidic hydrolysis. This breaks down the complex, liberating the free α-methyl-valine and the chiral auxiliary, which can often be recovered and reused.

-

Step 4: Boc Protection: The resulting free amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the final product, Boc-α-Me-Val-OH.

This method, while complex, provides excellent control over the stereochemistry at the newly formed quaternary α-carbon, which is essential for its application in peptide synthesis.

Physicochemical Properties

The introduction of the α-methyl group significantly alters the physicochemical properties of the valine residue.

| Property | Value | Comments |

| IUPAC Name | (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid | |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 124-129 °C (for the DL-racemate)[1] | The melting point of the enantiomerically pure form may differ. |

| Solubility | Soluble in most organic solvents | Good solubility in solvents commonly used for peptide synthesis such as DMF, NMP, and DCM. |

| Spectroscopic Data | ¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm), two isopropyl methyls (doublets), the α-methyl (singlet), and the Cβ-H (multiplet). ¹³C NMR: Signals for all 11 carbons, including the quaternary α-carbon. IR: Characteristic absorptions for C=O (urethane and carboxylic acid) and N-H bonds. |

Impact on Peptide Structure and Function: The Medicinal Chemist's Perspective

The substitution of an α-hydrogen with a methyl group is a subtle yet profound modification that imposes significant steric constraints on the peptide backbone. This has several critical consequences for drug development professionals.

Conformational Rigidity and Helicity

The presence of the gem-dimethyl group at the α-carbon restricts the accessible regions of the Ramachandran plot, significantly limiting the conformational flexibility of the peptide backbone.[2] This steric hindrance strongly promotes the adoption of helical secondary structures, such as the 3₁₀-helix and α-helix.[3][4] For peptide drug candidates that require a specific helical conformation for receptor binding, the incorporation of α-methylated amino acids can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and specificity.

Enhanced Proteolytic Stability

One of the major hurdles in the development of peptide therapeutics is their rapid degradation by endogenous proteases. The α-methyl group acts as a steric shield, effectively blocking the access of proteolytic enzymes to the adjacent peptide bonds.[2] This modification significantly enhances the peptide's resistance to enzymatic cleavage, leading to a longer in vivo half-life and improved pharmacokinetic properties.[5]

Mechanism of Protease Resistance:

Caption: Steric shielding by the α-methyl group prevents protease binding.

Application in Drug Design: A Case Study

A notable example of the successful application of α-methylation is in the development of apolipoprotein A-I (ApoA-I) mimetic peptides for the treatment of atherosclerosis.[5] These peptides need to form a stable amphipathic helix to effectively promote cholesterol efflux. A study demonstrated that incorporating α-methylated amino acids, including α-methyl-leucine (an analogue of α-methyl-valine), into an ApoA-I mimetic peptide sequence significantly increased its helicity.[5] This enhanced helical structure correlated with improved cholesterol efflux capacity and also conferred resistance to proteolysis, highlighting the dual benefits of this modification for creating more potent and durable peptide therapeutics.[5]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Considerations

Boc-α-Me-Val-OH is well-suited for Boc-based solid-phase peptide synthesis (SPPS). However, the steric hindrance that provides its beneficial properties also presents challenges during the coupling step.

-

Coupling Reactions: The quaternary α-carbon significantly slows down the kinetics of amide bond formation. Standard coupling conditions may result in incomplete reactions and the formation of deletion sequences.

-

Optimized Protocols: To ensure efficient coupling, more potent activating reagents (e.g., HATU, HCTU) and extended coupling times or double coupling strategies are often necessary. The use of microwave-assisted SPPS can also significantly improve coupling efficiency.

-

Monitoring: Careful monitoring of the coupling reaction completion (e.g., via a Kaiser test on a secondary amine or cleavage and analysis of a small portion of the resin-bound peptide) is crucial to ensure the integrity of the final peptide.

Conclusion

(2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-α-Me-Val-OH) is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its defining feature, the α-methyl group, imparts conformational rigidity and enhanced proteolytic stability, addressing two of the most significant challenges in peptide drug development. By promoting helical structures and shielding against enzymatic degradation, the incorporation of Boc-α-Me-Val-OH can lead to peptides with superior binding affinity, longer in vivo half-lives, and improved therapeutic potential. While its use requires specialized synthetic considerations, the benefits it offers make it an invaluable component in the design of robust and effective peptide-based therapeutics.

References

-

Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link][4]

-

PubChem. (n.d.). Compound Summary for CID 7021107, (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link][6]

-

Sogabe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Molecules, 25(6), 1488. [Link][5]

-

Belvisi, L., et al. (2005). Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. Chemistry, 11(11), 3435-48. [Link][3]

-

Frackenpohl, J., et al. (2001). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 7(5), 255-65. [Link][7]

-

Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link][8]

-

Valiyev, F., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(23), 5623. [Link][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H21NO4 | CID 7021107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrrole-Based Kinase Inhibitors in Oncology Drug Discovery

Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to serve as a versatile scaffold for functionalization have made it a focal point in the design of novel therapeutics.[4][5] In the realm of oncology, pyrrole derivatives have emerged as a particularly fruitful area of research, yielding compounds that target various hallmarks of cancer.[4][6][7][8][9][10][11][12] Many of these derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6][8][9][10][11][13][14] This guide will provide an in-depth technical overview of a representative pyrrole-based kinase inhibitor, designated here as Pyrrole-Analogue-789 (PA-789) , to illustrate the core principles of its design, mechanism of action, and preclinical evaluation.

Physicochemical Properties and Structure of PA-789

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Structure of Pyrrole-Analogue-789 (PA-789):

For the purpose of this guide, we will define the structure of PA-789 as a multi-substituted pyrrole carboxamide, a common motif in bioactive pyrrole derivatives.[15][16]

-

IUPAC Name: 5-amino-1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide

-

Molecular Formula: C₁₇H₁₅FN₄O

-

Molecular Weight: 310.33 g/mol

Table 1: Physicochemical Properties of PA-789

| Property | Value | Significance in Drug Development |

| Molecular Weight | 310.33 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (calculated) | 2.8 | Indicates a balance between aqueous solubility and lipid permeability for membrane transport. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |

| Polar Surface Area | 85. Ų | Affects membrane permeability and oral bioavailability. |

| Appearance | Off-white to pale yellow solid | Important for formulation and quality control. |

| Solubility | Soluble in DMSO, sparingly in water | Dictates formulation strategies for in vitro and in vivo studies. |

Synthesis of Pyrrole-Analogue-789 (PA-789)

The synthesis of multi-substituted pyrroles often involves multi-step reaction sequences. A common and versatile method for constructing the pyrrole core is the Hantzsch pyrrole synthesis, which involves the condensation of a β-dicarbonyl compound, an amine, and an α-haloketone.[17]

Illustrative Synthetic Scheme for PA-789:

Step-by-Step Methodology:

-

Formation of the Enamine (Intermediate A): Ethyl 2-cyano-3-oxobutanoate is reacted with 4-fluoroaniline in a suitable solvent such as ethanol with catalytic acid.

-

Hantzsch Pyrrole Synthesis (Intermediate B): The resulting enamine is then cyclized with chloroacetamide in the presence of a base to form the substituted pyrrole ring.

-

Reduction of the Nitrile (Intermediate C): The nitrile group on the pyrrole ring is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Amide Coupling (PA-789): The final step involves an amide coupling reaction between the amine (Intermediate C) and pyridin-4-ylmethanamine using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrrole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[10] Many of these compounds act as competitive inhibitors at the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[10][14]

PA-789 is designed to target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), both of which are frequently overactive in various cancers.[10][11][13]

By binding to the ATP-pocket of VEGFR and EGFR, PA-789 blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to reduced cell proliferation, inhibition of angiogenesis, and induction of apoptosis.[6][10]

Experimental Protocols for Preclinical Evaluation

The preclinical evaluation of a novel kinase inhibitor like PA-789 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of PA-789 to inhibit the enzymatic activity of its target kinases.

Step-by-Step Methodology:

-

Reagents: Recombinant human VEGFR and EGFR kinase domains, kinase-specific peptide substrate, ATP, and a detection antibody that recognizes the phosphorylated substrate.

-

Procedure: a. A solution of the kinase and its peptide substrate is added to the wells of a 96-well plate. b. Serial dilutions of PA-789 (typically from 10 µM to 0.1 nM) are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at 30°C for a specified time (e.g., 60 minutes). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.[18][19]

-

Data Analysis: The concentration of PA-789 that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.[18][20][21][22]

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of PA-789 on the proliferation and viability of cancer cell lines that overexpress the target kinases (e.g., A549 lung cancer cells for EGFR, HepG2 liver cancer cells for VEGFR).[23][24][25][26][27]

Step-by-Step Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of PA-789 for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The concentration of PA-789 that reduces cell viability by 50% (GI₅₀) is determined.

2. Cellular Phosphorylation Assay (Western Blot)

This assay verifies that PA-789 inhibits the phosphorylation of downstream targets of VEGFR and EGFR in intact cells.

Step-by-Step Methodology:

-

Cell Treatment: Cancer cells are treated with PA-789 for a short period (e.g., 1-2 hours).

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Analysis: A decrease in the ratio of phosphorylated to total protein indicates target engagement and inhibition by PA-789.

In Vivo Efficacy Studies

Animal models are used to evaluate the antitumor efficacy of PA-789 in a living organism.

Xenograft Mouse Model:

-

Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated with PA-789 (administered orally or intraperitoneally) or a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).

-

Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion and Future Directions

Pyrrole-based compounds, exemplified by PA-789, represent a promising class of kinase inhibitors with significant potential in oncology.[4][28] The successful development of such compounds relies on a multidisciplinary approach that integrates medicinal chemistry, cell biology, and pharmacology. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel pyrrole derivatives, from initial hit identification to in vivo proof-of-concept. Future research in this area will likely focus on developing next-generation pyrrole inhibitors with improved selectivity, enhanced potency against resistant mutations, and novel mechanisms of action.

References

- La Regina, G., et al. (Year). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.

- Profacgen. (Year). Cell-based Kinase Assays.

- Creative Biolabs. (Year). Immuno-oncology Cell-based Kinase Assay Service.

- La Regina, G., et al. (Year). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.

- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.

- Semantic Scholar. (Year). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- Long, L., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.

- MDPI. (Year).

- Barbuceanu, S.-F., et al. (2022).

- Cayman Chemical. (Year). Methods for Detecting Kinase Activity.

- ResearchGate. (Year). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

- Reaction Biology. (2022).

- Benchchem. (Year).

- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous C

- Mand, A., et al. (Year). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- NINGBO INNO PHARMCHEM CO.,LTD. (Year). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.

- Royal Society of Chemistry. (Year). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry.

- Silvestri, R., et al. (Year). Bioactive pyrrole-based compounds with target selectivity. Molecules.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- PubMed Central. (Year).

- ResearchGate. (Year). Reported pyrrole-2-carboxamide-based bioactive compounds and our...

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- MDPI. (Year). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv

- National Institutes of Health. (Year).

- MDPI. (Year). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles.

- Semantic Scholar. (2022).

- MDPI. (Year). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.

- Synthesis and Evaluation of Pyrrole Deriv

- PubMed Central. (Year). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- MDPI. (Year). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.

- ResearchGate. (2022).

- Unexpected Off-Targets and Paradoxical Pathway Activ

- MDPI. (Year). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 15. Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of N-Boc-alpha-methyl-L-valine

Introduction: The Strategic Importance of N-Boc-alpha-methyl-L-valine in Peptide Science

N-Boc-alpha-methyl-L-valine, systematically named (2S)-2-{amino}-3-methylbutanoic acid, is a pivotal amino acid derivative in the field of medicinal chemistry and drug development.[1] As a synthetic building block, its unique structure—featuring both an N-terminal tert-butoxycarbonyl (Boc) protecting group and a crucial N-alpha-methyl group—imparts significant advantages in the design of novel peptide therapeutics.[2][3]

The incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to enhance proteolytic stability, improve cell permeability, and modulate the conformation of the final peptide.[4][5] The N-methyl group introduces steric hindrance that can disrupt enzymatic degradation and favor specific secondary structures, which are critical for biological activity. However, this same steric bulk presents challenges during peptide synthesis, necessitating optimized protocols.[4] This guide provides a comprehensive overview of the core physical properties of N-Boc-alpha-methyl-L-valine, offering researchers and drug development professionals the technical data and procedural insights required for its effective application.

Core Physical and Chemical Properties

A summary of the key physical properties of N-Boc-alpha-methyl-L-valine is presented below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 45170-31-8 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3][6] |

| Molecular Weight | 231.29 g/mol | [3][6] |

| Appearance | White to off-white powder or solid | [2][6] |

| Melting Point | 47 - 51 °C | [2][6] |

| Optical Rotation | [α]²⁰/D: -94° ± 3° (c=0.5% in ethanol) | [6] |

| Purity | Typically ≥98.0% | [7] |

| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform, DMF, and DMSO. | [2][8] |

Detailed Analysis of Physicochemical Characteristics

A thorough understanding of the physical properties of a synthetic building block is paramount for its successful application. These parameters dictate storage conditions, reaction setup, and purification strategies.

Molecular Structure and Identity

The structure of N-Boc-alpha-methyl-L-valine is foundational to its chemical behavior. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide coupling. It is readily removed under acidic conditions, a cornerstone of the Boc-based strategy in Solid-Phase Peptide Synthesis (SPPS).[9][] The N-methyl group, a permanent modification, provides the steric bulk that enhances the resulting peptide's therapeutic properties.[4]

Caption: Molecular structure of N-Boc-alpha-methyl-L-valine.

Appearance, Purity, and Melting Point

N-Boc-alpha-methyl-L-valine is typically supplied as a white to off-white crystalline powder.[2] The melting point range of 47-51°C is a critical indicator of purity. A sharp melting range within these values suggests a high-purity compound, while a broad or depressed range can indicate the presence of impurities or residual solvent. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and assessing purity.

Solubility Profile: A Key to Application

The presence of the bulky, non-polar tert-butyl group in the Boc moiety significantly enhances the compound's solubility in a wide range of organic solvents, including methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).[2] This property is crucial for its use in both solution-phase and solid-phase synthesis, ensuring efficient dissolution and homogenous reaction conditions. While sparingly soluble in water, its solubility characteristics are ideal for the organic media typically employed in peptide chemistry.

Optical Activity: Confirmation of Stereochemical Integrity

As a chiral compound derived from L-valine, confirming the stereochemical integrity of N-Boc-alpha-methyl-L-valine is essential. The specific optical rotation is a fundamental physical property used for this purpose. The strongly negative value ([α]²⁰/D = -94° ± 3° in ethanol) confirms the L-configuration and can be used as a quality control metric to ensure that no racemization has occurred during synthesis or storage.[6]

Spectroscopic Profile for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the different hydrogen environments in the molecule. Key expected signals include:

-

A large singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).

-

A singlet at ~2.8 ppm integrating to 3 protons (the N-methyl group).

-

Doublets for the diastereotopic methyl groups of the valine side chain, typically between 0.8-1.0 ppm.

-

A multiplet for the β-proton of the valine side chain.

-

A doublet for the α-proton.

-

A broad singlet for the carboxylic acid proton (often >10 ppm), which may not be observed depending on the solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for each unique carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the valine backbone and side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

A sharp C=O stretch for the urethane (Boc group) carbonyl at approximately 1680-1700 cm⁻¹.

-

A C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Workflow for Quality Control and Characterization

A robust quality control workflow is essential to validate the identity, purity, and stereochemical integrity of N-Boc-alpha-methyl-L-valine before its use in synthesis.

Caption: A typical quality control workflow for N-Boc-alpha-methyl-L-valine.

Experimental Protocols

The following are standardized, self-validating protocols for the characterization of N-Boc-alpha-methyl-L-valine.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Solvent A and B to a final concentration of 1 mg/mL.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥98.0% is expected.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.

-

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm. The value should fall within the expected 47-51°C range.

Protocol 3: Specific Optical Rotation by Polarimetry

-

Sample Preparation: Accurately prepare a 0.5% (w/v) solution of N-Boc-alpha-methyl-L-valine in absolute ethanol (e.g., 50 mg in 10 mL).

-

Instrument Setup: Calibrate the polarimeter using the blank solvent (ethanol).

-

Measurement: Fill a 1-decimeter (100 mm) polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at the sodium D-line (589 nm) at 20°C.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Safety and Handling

While not classified as hazardous under normal handling conditions, standard laboratory safety practices should be observed.[11][12]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption. Recommended storage is at room temperature.[2]

-

Stability: The compound is stable under normal temperatures and pressures.[13]

References

-

Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-N-methyl-L-valine. PubChem Compound Summary for CID 7010608. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. H62771.06 [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdn.accentuate.io [cdn.accentuate.io]

A Technical Guide to the Spectroscopic Characterization of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a chiral building block essential in synthetic organic chemistry and drug development. As a non-proteinogenic amino acid derivative, its structural integrity is paramount. This document serves as a comprehensive resource for researchers and scientists, detailing the principles and expected outcomes for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible data acquisition.

Introduction

This compound is a valuable synthetic intermediate, notable for its sterically hindered quaternary α-carbon. The tert-butoxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for controlled amide bond formation. The unique structural features of this molecule—specifically the α-methyl and adjacent isopropyl groups—necessitate rigorous spectroscopic analysis to confirm its identity, purity, and stereochemistry. This guide outlines the expected spectroscopic signatures and provides the rationale for their interpretation, empowering researchers to confidently verify their material.

Molecular Structure and Analysis Workflow

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its distinct chemical environments.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Standard workflow for spectroscopic characterization of a synthetic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the key is to distinguish the diastereotopic methyls of the isopropyl group and the singlets of the α-methyl and Boc groups.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize many organic compounds and its simple solvent residual peak.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the closely spaced signals in the aliphatic region.

-

Acquisition: Record the spectrum at room temperature using standard parameters. Typically, 16-32 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal (CDCl₃ at δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

| Predicted δ (ppm) | Multiplicity | Integration | Assignment (See Structure) | Rationale |

| 10.0 - 12.0 | Broad Singlet | 1H | O¹⁵H | The acidic proton of the carboxylic acid is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |

| ~5.10 | Broad Singlet | 1H | N⁶H | The amide proton signal is typically broad and its chemical shift is concentration and solvent-dependent. It is deshielded by the adjacent carbonyl group. |

| ~2.20 | Septet | 1H | C²H | This methine proton is coupled to the six protons of the two adjacent methyl groups (C³ and C⁴), resulting in a septet. |

| ~1.55 | Singlet | 3H | C⁵H ₃ | As a methyl group attached to a quaternary carbon (C¹), these protons are a singlet. Their proximity to the electron-withdrawing groups results in a downfield shift compared to the isopropyl methyls. |

| ~1.45 | Singlet | 9H | C¹¹H ₃, C¹²H ₃, C¹³H ₃ | The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet, a characteristic signature of the Boc protecting group. |

| ~1.05 | Doublet | 3H | C³H ₃ or C⁴H ₃ | The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center (C¹). They are coupled to the C² proton, appearing as distinct doublets. |

| ~0.95 | Doublet | 3H | C⁴H ₃ or C³H ₃ | This is the second diastereotopic methyl group of the isopropyl moiety, appearing as another distinct doublet. |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation. [1]3. Referencing: Chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment (See Structure) | Rationale |

| ~178 | C¹ =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |

| ~155 | NC⁷ =O | The carbonyl carbon of the Boc group (carbamate) is also significantly deshielded. |

| ~80 | O⁹-C¹⁰ | The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom. |

| ~62 | C¹ | The quaternary α-carbon is deshielded by the attached nitrogen, carbonyl, and methyl groups. |

| ~33 | C² | The methine carbon of the isopropyl group. |

| ~28.3 | C¹¹ , C¹² , C¹³ | The three equivalent methyl carbons of the Boc group give a single, intense signal. |

| ~22 | C⁵ | The α-methyl carbon. |

| ~18.5 | C³ or C⁴ | The diastereotopic nature of the isopropyl methyl groups results in two distinct signals in the ¹³C spectrum. |

| ~17.0 | C⁴ or C³ | The second diastereotopic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using either the Attenuated Total Reflectance (ATR) technique or a potassium bromide (KBr) pellet. ATR is often preferred as it requires minimal sample preparation.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibration | Functional Group | Rationale |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding. |

| ~3350 | Medium, Broad | N-H Stretch | Carbamate (Amide) | This absorption corresponds to the stretching of the N-H bond in the Boc protecting group. [2] |

| 2870-2980 | Strong, Sharp | C-H Stretch | Alkanes (sp³) | These signals arise from the C-H bonds of the methyl and methine groups. [3] |

| ~1715 | Strong, Sharp | C=O Stretch | Carboxylic Acid | A very strong and characteristic absorption for the carbonyl group of the acid. [3] |

| ~1695 | Strong, Sharp | C=O Stretch | Carbamate (Amide I) | The carbonyl of the Boc group appears at a slightly lower wavenumber than the acid carbonyl. It may overlap, causing a broadened carbonyl region. |

| ~1520 | Medium | N-H Bend (Amide II) | Carbamate | This bending vibration is characteristic of N-H bonds in secondary amides and carbamates. |

| 1000-1300 | Strong | C-O Stretch | Carboxylic Acid & Ester | This region, often called the fingerprint region, contains C-O stretching vibrations. [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI), which is ideal for polar, non-volatile molecules and minimizes fragmentation.

-

Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula for the compound is C₁₁H₂₁NO₄, with a monoisotopic mass of 231.1471 Da. [4]

| Predicted m/z | Adduct | Rationale |

|---|---|---|

| 232.1543 | [M+H]⁺ | In positive ion mode ESI, protonation of the molecule (likely on the carbamate oxygen or nitrogen) is the most common event. |

| 254.1363 | [M+Na]⁺ | Formation of a sodium adduct is very common in ESI-MS, especially if trace amounts of sodium salts are present. |

| 230.1398 | [M-H]⁻ | In negative ion mode ESI, deprotonation of the acidic carboxylic acid proton is the expected event. |

Key Fragmentation Patterns: A characteristic fragmentation pathway for Boc-protected compounds under certain MS conditions (e.g., in-source fragmentation or MS/MS) is the loss of the Boc group or components thereof. This includes the neutral loss of isobutylene (56 Da) to give an m/z of 176.0972 for the [M+H - C₄H₈]⁺ ion, or the loss of the entire Boc group (100 Da).

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. Each technique offers complementary information that, when correlated, confirms the molecular structure, verifies the presence of all key functional groups, and establishes the compound's molecular weight and formula. The data and protocols presented in this guide provide a robust framework for researchers to ensure the quality and identity of this important chiral building block, thereby upholding the principles of scientific integrity and reproducibility in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734668, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Available at: [Link]

-

Gama, Y., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Available at: [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Available at: [Link]

-

Ohtani, H., & Nakaya, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molbank, 2022(3), M1447. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for this compound. Available at: [Link]

-

Maes, G., et al. (1998). Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 449(1-2), 117-124. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. Available at: [Link]

-

iChemical (2024). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0. Available at: [Link]

-

Chemistry Steps (2024). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

-

NIST (2024). Butanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Stratech (2024). 2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, 97% Purity, C11H21NO4, 1 gram. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Available at: [Link]

-

Doc Brown's Chemistry (2024). C-13 nmr spectrum of 2,3-dimethylbutane analysis. Available at: [Link]

-

University of Calgary (2024). Chapter 13: Sample IR spectra. Available at: [Link]

Sources

Navigating the Challenges of Solubility for Boc-Protected α,α-Disubstituted Amino Acids: An In-depth Technical Guide

For Immediate Release

Abstract

The incorporation of α,α-disubstituted amino acids into peptides offers significant advantages in drug design, including enhanced metabolic stability and conformational rigidity. However, the tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis, in conjunction with the inherent steric bulk of these amino acids, presents considerable solubility challenges. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and overcoming the solubility issues associated with Boc-protected α,α-disubstituted amino acids. We will delve into the physicochemical principles governing their solubility, offer field-proven strategies for solubilization, and provide detailed experimental protocols for accurate solubility assessment.

Introduction: The Double-Edged Sword of α,α-Disubstituted Amino Acids

α,α-disubstituted amino acids are non-proteinogenic amino acids that play a crucial role in modern medicinal chemistry.[1] Their unique structure, featuring two substituents on the α-carbon, serves as a powerful tool for peptide conformation modification and as precursors for bioactive compounds.[2][3] This structural feature imparts a higher degree of conformational constraint compared to their proteinogenic counterparts, leading to peptides with improved properties such as increased resistance to enzymatic degradation and enhanced receptor binding affinity.

However, the very steric hindrance that provides these advantages also contributes to significant synthetic challenges, most notably, poor solubility.[2][3] This is further compounded by the use of the hydrophobic Boc protecting group, a mainstay in solid-phase peptide synthesis (SPPS).[4] The combination of a bulky amino acid and a nonpolar protecting group often results in compounds that are difficult to dissolve in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). This poor solubility can lead to incomplete reactions, difficult purification, and ultimately, lower yields of the desired peptide.[4]

Physicochemical Drivers of Solubility

The solubility of any compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For Boc-protected α,α-disubstituted amino acids, several key factors come into play:

-

Steric Hindrance: The two substituents on the α-carbon create significant steric bulk, which can hinder the ability of solvent molecules to effectively solvate the amino acid.[2][3] This is particularly true for bulky alkyl or aryl side chains.

-

Hydrophobicity of the Boc Group: The tert-butyl group of the Boc protecting group is highly nonpolar, contributing significantly to the overall hydrophobicity of the molecule.[5][6] This makes it less soluble in polar solvents.

-

Amino Acid Side Chains: The nature of the α-substituents themselves plays a critical role. Hydrophobic side chains (e.g., leucine, valine, phenylalanine) will further decrease solubility in aqueous or polar organic solvents.[7][8] Conversely, the presence of polar or charged functional groups on the side chains can enhance solubility.[9]

-

Crystalline Structure: The solid-state packing of the amino acid molecules in their crystalline form can also impact solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.[10]

-

Zwitterionic Character: At their isoelectric point (pI), amino acids exist as zwitterions with both a positive and a negative charge, which can lead to minimal solubility in aqueous solutions.[10][11] While the Boc group protects the amino terminus, the carboxylic acid can still participate in acid-base equilibria, influencing solubility in different pH environments.[9]

Strategies for Enhancing Solubility

Overcoming the solubility challenges of Boc-protected α,α-disubstituted amino acids requires a multi-pronged approach, focusing on solvent selection, temperature modulation, and structural modifications.

Solvent Selection: A Balancing Act

The choice of solvent is paramount. While highly polar solvents may be poor choices due to the hydrophobic nature of the Boc group, and nonpolar solvents may not be suitable for the polar amino acid backbone, a range of solvents with intermediate polarity can be effective.

-

Common Solvents for Peptide Synthesis: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the workhorses of solid-phase peptide synthesis.[4] However, for particularly challenging amino acids, their solvating power may be insufficient.

-

Alternative Organic Solvents: Solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and mixtures of solvents can be explored.[4][8] For instance, a mixture of DCM and a more polar solvent like DMF or NMP can sometimes provide the right balance of polarity to dissolve the protected amino acid.

-

"Difficult" Sequence Solvents: For highly hydrophobic peptides, which share solubility characteristics with these amino acids, solvents like hexafluoroisopropanol (HFIP) have been shown to be effective at disrupting aggregation and improving solubility.[12][13]

Temperature and Sonication

-

Heating: Gently warming the solvent can increase the kinetic energy of the solvent molecules, helping them to overcome the lattice energy of the crystalline amino acid and improve solubility.[8] However, care must be taken to avoid degradation of the Boc protecting group, which is sensitive to high temperatures and acidic conditions.[14][15]

-

Sonication: Applying ultrasonic waves can help to break up solid aggregates and facilitate the dissolution process.[8]

pH Adjustment

For Boc-protected amino acids with ionizable side chains, adjusting the pH of the solvent can significantly impact solubility.[9] By moving away from the isoelectric point, the overall charge of the molecule can be increased, leading to stronger interactions with polar solvents.[7] However, the acidic lability of the Boc group must be considered when lowering the pH.[]

Experimental Protocol: Determining Solubility

A systematic approach to determining the solubility of a new Boc-protected α,α-disubstituted amino acid is crucial for successful downstream applications.

Materials and Equipment

-

Boc-protected α,α-disubstituted amino acid

-

A range of organic solvents (e.g., DCM, DMF, NMP, DMSO, THF, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)[][18]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh a small, excess amount of the Boc-protected amino acid into several vials.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved amino acid.[][18]

-

-

Calculation of Solubility:

-

Calculate the solubility of the amino acid in each solvent based on the measured concentration and the dilution factor.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Boc-Protected α,α-Disubstituted Amino Acid | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Boc-Aib-OH | DCM | 25 | Value |

| Boc-Aib-OH | DMF | 25 | Value |

| Boc-Aib-OH | NMP | 25 | Value |

| Boc-Dipg-OH | DCM | 25 | Value |

| Boc-Dipg-OH | DMF | 25 | Value |

| Boc-Dipg-OH | NMP | 25 | Value |

(Note: "Aib" is α-aminoisobutyric acid and "Dipg" is α,α-di-n-propylglycine. The "Value" would be the experimentally determined solubility.)

Visualizing the Solubility Challenge

The interplay of factors affecting solubility can be visualized to aid in understanding.

Caption: Factors influencing the solubility of Boc-protected α,α-disubstituted amino acids.

Conclusion: A Path Forward in Peptide Synthesis

The solubility of Boc-protected α,α-disubstituted amino acids is a critical parameter that can significantly impact the efficiency and success of peptide synthesis. A thorough understanding of the underlying physicochemical principles, coupled with a systematic experimental approach to solubility determination, is essential for researchers in the field. By carefully selecting solvents, optimizing reaction conditions, and, where necessary, employing structural modifications, the challenges associated with these valuable building blocks can be effectively navigated, paving the way for the development of novel and potent peptide-based therapeutics.

References

- BenchChem. An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.

- AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks.

- ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.